Octafluorocyclopentene

Atmospheric chemistry Greenhouse gas Environmental compliance

Octafluorocyclopentene (C₅F₈, OFCP), a perfluorinated cyclic olefin with molecular weight 212.04 g/mol, is supplied as a colorless liquid or gas with a boiling point of 27–35 °C and vapor pressure of 0.08 MPa at 21 °C. Its positive electron affinity (1.27 eV) and capacity for nucleophilic addition–elimination chemistry distinguish it from saturated perfluorocarbons.

Molecular Formula C5F8
Molecular Weight 212.04 g/mol
CAS No. 559-40-0
Cat. No. B1204224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluorocyclopentene
CAS559-40-0
Synonymsperfluorocyclopentene
Molecular FormulaC5F8
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1(=C(C(C(C1(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
InChIKeyYBMDPYAEZDJWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluorocyclopentene (CAS 559-40-0): Technical Baseline for Semiconductor Etching and Advanced Materials Sourcing


Octafluorocyclopentene (C₅F₈, OFCP), a perfluorinated cyclic olefin with molecular weight 212.04 g/mol, is supplied as a colorless liquid or gas with a boiling point of 27–35 °C and vapor pressure of 0.08 MPa at 21 °C [1]. Its positive electron affinity (1.27 eV) [2] and capacity for nucleophilic addition–elimination chemistry [3] distinguish it from saturated perfluorocarbons. Primary industrial relevance lies in semiconductor plasma etching and as a fluorinated building block for low-k dielectric polymers.

Why Octafluorocyclopentene Cannot Be Arbitrarily Replaced by Other Fluorocarbon Etchants or Monomers


Octafluorocyclopentene occupies a unique position among C4–C5 cyclic fluorocarbons. Saturated analogs such as octafluorocyclopentane (c-C₅F₁₀) and octafluorocyclobutane (c-C₄F₈) lack the olefinic unsaturation required for nucleophilic addition chemistry [1] and for generating the higher-mass polymerizing species essential to plasma etching selectivity [2]. The smaller-ring analog c-C₄F₈, while widely adopted, exhibits a different C/F ratio and polymerization behavior that yields lower SiO₂/Si₃N₄ selectivity under comparable plasma conditions [3]. Substitution with acyclic perfluorocarbons (e.g., CF₄, C₂F₆) results in markedly different environmental persistence (GWPs exceeding 6,500) [4] and altered etching mechanisms. Generic replacement without process re-optimization therefore risks compromised etch selectivity, altered film properties, and non-compliance with greenhouse gas regulations.

Octafluorocyclopentene: Quantitative Comparative Evidence for Scientific and Procurement Evaluation


Global Warming Potential: Octafluorocyclopentene vs. Conventional Perfluorocarbon Etchants

Octafluorocyclopentene (c-C₅F₈) exhibits a 100-year global warming potential (GWP100) of 28, which is orders of magnitude lower than that of conventional perfluorocarbon (PFC) etchants [1]. In contrast, CF₄ has a GWP100 of 6,630, C₂F₆ a GWP100 of 11,100, and c-C₄F₈ a GWP100 of 8,700 [2]. The atmospheric lifetime of c-C₅F₈ was determined to be 104 days via relative rate method measurements of OH radical reaction kinetics (k(OH + c-C₅F₈) = 1.01 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹) [1].

Atmospheric chemistry Greenhouse gas Environmental compliance Semiconductor etching gas

SiO₂/Si₃N₄ Etch Selectivity: Octafluorocyclopentene (c-C₅F₈) vs. Octafluorocyclobutane (c-C₄F₈)

In inductively coupled plasma (ICP) etching studies directly comparing c-C₄F₈ and c-C₅F₈ source gases, c-C₅F₈ plasma demonstrated significantly greater SiO₂-to-Si₃N₄ etch selectivity [1]. Under applied substrate bias, the Si₃N₄ etch rate increase in c-C₅F₈ plasma was substantially less pronounced than in c-C₄F₈ plasma, while SiO₂ etching proceeded similarly once a threshold bias voltage was exceeded [1]. Electron attachment mass spectrometry confirmed that c-C₅F₈ generates higher-mass polymerizing species in greater abundance than c-C₄F₈, accounting for enhanced passivation of Si₃N₄ surfaces [1].

Plasma etching Dielectric etch Selectivity Semiconductor manufacturing ICP

Cured Polymer Dielectric Constant: OFCP-Derived Bismaleimide Resin vs. Commercial Low-k Benchmark

A fluorinated bismaleimide monomer (OFCP-BMI) synthesized from commercially available octafluorocyclopentene via nucleophilic addition–elimination yields a self-curing resin with a dielectric constant (Dk) of 2.5 [1]. This value is comparable to or lower than many commercial low-k dielectric materials (e.g., polyimides typically Dk = 3.0–3.5; SiO₂ Dk ≈ 3.9) [2]. The resin exhibits no detectable glass transition temperature (Tg) below 260 °C and maintains 50% char yield at 800 °C under N₂, with onset of thermal decomposition at 445 °C [1].

Low-k dielectric Fluoropolymer Interlayer dielectric Electronic packaging Thermoset resin

Electron Affinity: Octafluorocyclopentene vs. Ethylene as Benchmark Olefin

Pulsed electron beam mass spectrometry studies reveal that octafluorocyclopentene (c-C₅F₈) possesses a positive electron affinity of 1.27 eV as calculated by (U)B3LYP/6-311+G(d) [1]. In contrast, the proton affinity of c-C₅F₈ (148.6 kcal/mol) is lower than that of ethylene (C₂H₄, 162.8 kcal/mol) [1]. The intense C₅F₈⁻ signal observed during the electron pulse confirms facile electron attachment, followed by rapid dimerization to C₁₀F₁₆⁻ [1].

Electron attachment Plasma chemistry Mass spectrometry Ion-molecule reactions

Reaction Pathway: Nucleophilic Addition–Elimination of Octafluorocyclopentene vs. Saturated Perfluorocycloalkanes

Octafluorocyclopentene (OFCP) undergoes nucleophilic addition–elimination reactions with amines and other nucleophiles, enabling its use as a fluorinated linker in monomer synthesis [1]. Saturated perfluorocycloalkanes such as octafluorocyclopentane (c-C₅F₁₀) and octafluorocyclobutane (c-C₄F₈) lack the requisite olefinic unsaturation and are therefore inert toward nucleophilic attack under comparable conditions [2]. OFCP has been successfully reacted with bromobenzene via lithiation, and with aminophenols to prepare fluorinated benzoxazine monomers [1].

Fluorinated building block Nucleophilic substitution Bismaleimide Photochromic materials Organic synthesis

Thermal Stability of Octafluorocyclopentene vs. Hexafluorocyclopentene Under Pyrolysis Conditions

Tubular furnace pyrolysis experiments over 500–850 °C demonstrate that octafluorocyclopentene (8FE), heptafluorocyclopentene (7FE), and hexafluorocyclopentene (6FE) all remain stable below 650 °C, exhibiting no significant decomposition [1]. This thermal stability profile is consistent across the partially and fully fluorinated cyclopentene series, confirming suitability for common storage and practical high-temperature semiconductor process conditions [1].

Thermal stability Pyrolysis CVD precursor Chamber cleaning Environmental fate

Octafluorocyclopentene (CAS 559-40-0): Evidence-Based Industrial and Research Application Scenarios


Semiconductor Dielectric Etching Requiring High SiO₂/Si₃N₄ Selectivity

In inductively coupled plasma (ICP) etching of SiO₂ with underlying Si₃N₄ etch-stop layers, octafluorocyclopentene (c-C₅F₈) offers greater selectivity than c-C₄F₈ due to the formation of higher-mass polymerizing species that preferentially passivate Si₃N₄ surfaces [1]. This enables reduced Si₃N₄ loss during self-aligned contact and spacer etching, improving critical dimension control. The compound's 104-day atmospheric lifetime and GWP100 of 28 [2] further align with corporate GHG reduction targets without sacrificing etch performance.

Bosch Process Polymerization Step for Deep Silicon Etching

Octafluorocyclopentene is explicitly claimed in patent literature as a polymerization gas for anisotropic silicon etching in Bosch-type processes, where alternating etching (e.g., SF₆) and polymer deposition steps create vertical sidewall profiles [1]. As an exotic fluorocarbon (C₅F₈ or C₄F₆), it deposits a Teflon-like polymer that protects sidewalls during the subsequent etch step, enabling high-aspect-ratio structures essential for MEMS and TSV fabrication. The patent further teaches that polymerization step duration can be 3–50× shorter than the etch step [1].

Synthesis of Low-k Dielectric Polymers for Interlayer Insulation

Octafluorocyclopentene serves as a reactive fluorinated building block for synthesizing bismaleimide and benzoxazine monomers that yield thermoset resins with dielectric constants as low as 2.5 [1]. These polymers exhibit no glass transition below 260 °C and thermal decomposition onset at 445 °C [1], making them candidate materials for interlayer dielectric films in advanced semiconductor packaging and high-frequency electronic substrates where low Dk and high thermal stability are concurrently required.

Preparation of Organic Photochromic Materials (Diarylethene Derivatives)

The nucleophilic addition–elimination reactivity of octafluorocyclopentene enables its use as a key fluorinated linker in the synthesis of diarylethene-based photochromic compounds [1]. The resulting materials exhibit reversible photochromism and are investigated for optical data storage, molecular switches, and ophthalmic lens applications. The commercial availability of OFCP at >98% purity from multiple suppliers facilitates reproducible synthesis of these functional materials.

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